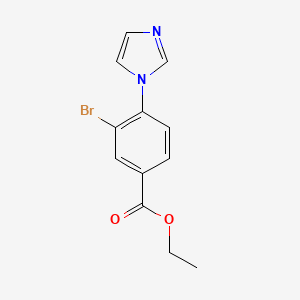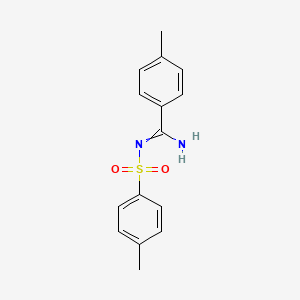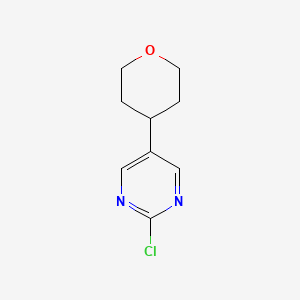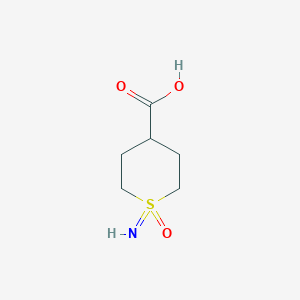![molecular formula C16H14N2O5 B11714704 Ethyl 4-[(4-nitrobenzoyl)amino]benzoate CAS No. 50888-97-6](/img/structure/B11714704.png)
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14N2O5. It is a derivative of benzoic acid and contains both an ester and an amide functional group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-nitrobenzoyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 4-[(4-aminobenzoyl)amino]benzoate.
Hydrolysis: 4-[(4-nitrobenzoyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparación Con Compuestos Similares
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate: Similar structure but with the nitrobenzoyl group attached at a different position on the benzoate ring.
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate: Contains a methoxy group instead of a nitro group, which can affect its reactivity and biological activity.
Ethyl 4-[(4-chlorobenzoyl)amino]benzoate: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Propiedades
Número CAS |
50888-97-6 |
|---|---|
Fórmula molecular |
C16H14N2O5 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
ethyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)12-3-7-13(8-4-12)17-15(19)11-5-9-14(10-6-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
Clave InChI |
VGGSVWVYEYVFFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11714627.png)



![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)







